molecular formula C19H21FN2O3S B2364168 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide CAS No. 941971-66-0

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

Cat. No. B2364168
CAS RN: 941971-66-0
M. Wt: 376.45
InChI Key: VCCARBFCFQLZKO-UHFFFAOYSA-N
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Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.

Scientific Research Applications

Potent Inhibitors Development

Research has shown that compounds structurally related to "N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide" serve as potent and selective inhibitors for specific enzymes. For instance, 3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines are identified as highly potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), which is significant for medical applications targeting the adrenergic system and potentially treating disorders related to adrenaline and noradrenaline imbalances (Grunewald et al., 2006).

Fluorescent Probes for Biological Applications

Another application involves the use of structurally similar compounds as fluorescent probes for detecting biologically relevant molecules. A novel two-photon fluorescent probe based on a similar structural motif has been developed for detecting DTT, a reducing agent important in biological research. This probe exhibited fast response, high selectivity, and was successfully used for one- and two-photon imaging in HepG2 cells, demonstrating potential in cellular imaging and molecular biology studies (Sun et al., 2018).

Antimicrobial Agents

Compounds with a core structure akin to "this compound" have also been explored for their antimicrobial properties. For example, new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were synthesized and showed significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of such compounds in developing new antimicrobial agents that could contribute to addressing the challenge of antibiotic resistance (Fadda et al., 2016).

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-13(2)19(23)21-16-7-10-18-14(12-16)4-3-11-22(18)26(24,25)17-8-5-15(20)6-9-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCARBFCFQLZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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